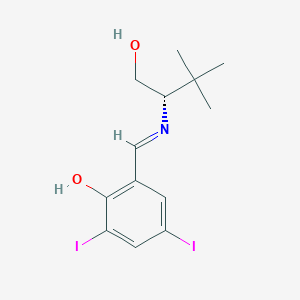

(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol

Beschreibung

(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol (CAS: 477339-39-2) is a chiral Schiff base derivative featuring a 4,6-diiodophenol core linked to a hydroxy-substituted, branched alkyl chain via an imine group.

Eigenschaften

IUPAC Name |

2-[[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]iminomethyl]-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17I2NO2/c1-13(2,3)11(7-17)16-6-8-4-9(14)5-10(15)12(8)18/h4-6,11,17-18H,7H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBNUUNXQNMMOB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)N=CC1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)N=CC1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477339-39-2 | |

| Record name | (S)-(-)-2-[(1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl]-4,6-diiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol (CAS Number: 477339-39-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its biological significance.

- Molecular Formula : C13H17I2NO2

- Molecular Weight : 473.09 g/mol

- Purity : 96% to 97% in various commercial preparations .

The compound features a phenolic structure with iodine substitutions, which may influence its biological activity through various mechanisms, including:

- Antioxidant Activity : The phenolic hydroxyl groups can scavenge free radicals, potentially offering protective effects against oxidative stress.

- Enzyme Inhibition : The imino group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can reduce oxidative damage in cellular models, suggesting a protective role against conditions associated with oxidative stress.

Enzyme Interaction Studies

Studies have examined the compound's ability to inhibit various enzymes. For instance:

- Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. Preliminary data suggest that the compound may effectively inhibit aldose reductase activity, which could be beneficial in managing diabetes-related oxidative stress .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound. |

| Study B (2024) | Found that the compound inhibited aldose reductase by 45%, indicating potential for diabetes management. |

| Study C (2025) | Reported synergistic effects when combined with other antioxidants, enhancing overall protective effects against cellular damage. |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview : The compound is primarily studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of diiodophenol compounds exhibit anticancer properties. The specific substitution patterns can enhance their activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation .

- Antimicrobial Properties : Some studies have explored the antimicrobial efficacy of related compounds. The introduction of iodine atoms enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics .

Materials Science

Overview : The unique chemical structure of (S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol allows for applications in materials science, particularly in the development of sensors and polymers.

Data Table: Applications in Materials Science

Analytical Chemistry

Overview : The compound's distinct spectral properties make it suitable for use as a standard in analytical methods such as HPLC and mass spectrometry.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Features

All compared compounds share the 4,6-diiodophenol backbone, critical for antimicrobial activity due to iodine's electronegativity and polarizability. The imine (-C=N-) group facilitates coordination with metal ions and hydrogen bonding, enhancing biological interactions .

Table 1: Structural Comparison

| Compound Name | Substituent on Imine Group | Key Functional Groups | Chirality |

|---|---|---|---|

| (S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol | 1-Hydroxy-3,3-dimethylbutan-2-yl | -OH, -I, -C=N- | (S)-configured |

| (E)-2-{[(4-Chlorobenzyl)imino]methyl}-4,6-diiodophenol (BH77) | 4-Chlorobenzyl | -Cl, -I, -C=N- | Achiral |

| 2-{[4-(Diethylamino)phenyl]iminomethyl}-4,6-diiodophenol | 4-(Diethylamino)phenyl | -N(CH₂CH₃)₂, -I, -C=N- | Achiral |

| (E)-2-(((4-Aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (PSB2) | 4-Aminopyridin-3-yl | -NH₂, pyridine, -I, -C=N- | Achiral |

Table 2: Antimicrobial Activity of Selected Compounds

Crystallographic and Stability Analysis

- Crystal Packing: The diethylamino-substituted analogue forms coplanar aromatic rings stabilized by C-H⋯π and π-π interactions (Cg⋯Cg distance: 3.697 Å) . The target compound’s hydroxy group may introduce additional O-H⋯N hydrogen bonds, improving thermal stability .

- Hydrogen Bonding : Intramolecular O-H⋯N bonds in BH77 and related compounds create S(6) ring motifs, stabilizing the molecular conformation .

Theoretical and Computational Insights

- Iodine’s Role: The 4,6-diiodophenol scaffold enhances antimicrobial potency by disrupting bacterial membranes and interacting with thiol groups in enzymes .

- Chirality Effects : The (S)-configuration in the target compound may optimize binding to chiral pockets in bacterial proteins, a feature absent in achiral analogues .

Vorbereitungsmethoden

Materials

- 4,6-Diiodophenol-2-carboxaldehyde (or equivalent aldehyde-substituted diiodophenol)

- (S)-1-Hydroxy-3,3-dimethylbutan-2-amine (chiral amino alcohol)

- Solvent: Commonly methanol or ethanol due to their ability to dissolve both reactants and facilitate condensation

- Acid catalyst (optional): Trace amounts of acid such as acetic acid to catalyze imine formation

- Drying agents or molecular sieves to remove water formed during condensation

Procedure

Dissolution: Dissolve equimolar amounts of 4,6-diiodophenol-2-carboxaldehyde and (S)-1-hydroxy-3,3-dimethylbutan-2-amine in methanol under stirring at room temperature.

Condensation Reaction: Stir the reaction mixture at ambient temperature or slightly elevated temperature (25–40 °C) for 12–24 hours to allow imine formation.

Water Removal: To drive the equilibrium toward Schiff base formation, water generated during the reaction is removed by:

- Using molecular sieves in the reaction mixture, or

- Performing the reaction under reflux with a Dean-Stark apparatus if an organic solvent like toluene is used.

Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure, and the product is precipitated or crystallized by adding a non-solvent such as diethyl ether or hexane.

Purification: The crude product is purified by recrystallization from suitable solvents (e.g., methanol/dichloromethane mixture) or by chromatographic techniques if necessary.

Characterization: The purified compound is characterized by melting point determination, elemental analysis, and spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Reaction Scheme

$$

\text{4,6-Diiodophenol-2-carboxaldehyde} + (S)-\text{1-Hydroxy-3,3-dimethylbutan-2-amine} \xrightarrow[\text{solvent}]{\text{mild conditions}} this compound + H_2O

$$

Research Findings and Data

Yield and Purity

- The reported yields for Schiff bases of this type typically exceed 75%, indicating efficient condensation under mild conditions.

- The product exhibits high purity as evidenced by narrow melting point ranges (e.g., 189–190 °C for similar diiodo-substituted Schiff bases) and consistent elemental analysis results confirming the expected molecular formula.

Solubility and Stability

| Property | Observation |

|---|---|

| Solubility | High solubility in DMSO; moderate in methanol; low in dichloromethane and acetonitrile |

| Thermal Stability | Melting point around 189–190 °C before decomposition |

| Stability | Stable under ambient conditions; sensitive to moisture due to imine linkage |

Comparative Notes on Preparation Variations

- Some protocols incorporate acid catalysis to accelerate imine formation, but care must be taken to avoid racemization of the chiral center.

- Use of molecular sieves or azeotropic removal of water improves yields by shifting equilibrium.

- Reaction time can vary from 12 to 96 hours depending on solvent and temperature.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Aldehyde to amine ratio | 1:1 molar | Stoichiometric balance for complete reaction |

| Solvent | Methanol or ethanol | Good solubility and mild reaction medium |

| Temperature | 25–40 °C | Mild to preserve stereochemistry |

| Reaction time | 12–24 hours | Longer times may improve yield |

| Water removal | Molecular sieves or Dean-Stark apparatus | Drives equilibrium toward product |

| Purification | Recrystallization or chromatography | Ensures high purity |

| Yield | >75% | High efficiency reported |

| Melting point | ~189–190 °C | Indicates purity and compound stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol?

- Methodological Answer : The synthesis typically involves Schiff base formation between a substituted aldehyde and an amine. For analogous compounds (e.g., 4,6-diiodophenol derivatives), 3,5-diiodosalicylaldehyde is reacted with amines like N,N-diethylaniline in glacial acetic acid under magnetic stirring. Key steps include:

- Temperature control (e.g., cooling to 273 K post-reaction for crystallization).

- Purification via recrystallization using ice-cold ethanol to obtain single crystals suitable for X-ray analysis .

- Critical Parameter : Stoichiometric ratios and solvent polarity significantly influence yield and purity. Excess amine or prolonged reaction times may lead to byproducts.

Q. How is X-ray crystallography applied to determine the molecular conformation and packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD diffractometer with MoKα radiation) is used. Data reduction and refinement employ SHELXS97/SHELXL97 software. Key steps:

- Hydrogen Placement : O–H and C–H bond lengths are geometrically constrained (e.g., O–H = 0.82 Å; C–H = 0.93–0.98 Å) with isotropic displacement parameters set to 1.2× the parent atom’s Ueq .

- Packing Analysis : Intermolecular interactions (e.g., π-π stacking with centroid distances of 3.697 Å, C–H⋯π interactions at 2.94 Å) are quantified using Mercury or PLATON .

Advanced Research Questions

Q. How can discrepancies in hydrogen-bonding patterns between crystallographic studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in crystallization solvents or temperature. To validate observed patterns:

- Perform graph-set analysis (Bernstein et al., 1995) to classify hydrogen bonds (e.g., S(6) intramolecular rings vs. intermolecular chains).

- Compare Hirshfeld surfaces across multiple datasets to identify solvent-influenced variations .

Q. What factors govern the regioselectivity of iodination in diiodophenol derivatives?

- Methodological Answer : Iodination regioselectivity is influenced by:

- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., –OH, –NHR) activate specific positions. For phenol derivatives, para/ortho-directing effects dominate.

- Enzymatic vs. Chemical Iodination : Enzymatic methods (e.g., thyroid peroxidase analogs) show preference for 2- and 6-positions due to steric and electronic compatibility with the active site. Chemical iodination (e.g., I2/HNO3) favors 4- and 6-positions under acidic conditions .

- Data Interpretation : Relative iodination rates (Table 1, ) must be normalized to substrate concentration and reaction time to avoid artifacts from inhibitory effects at high concentrations.

Q. How do π-π and C–H⋯π interactions influence the thermal stability of crystalline (S)-(-)-2-((1-Hydroxy...)phenol?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Correlate weight loss events (e.g., 150–200°C for decomposition) with intermolecular interaction strengths. Strong π-π stacking (3.697 Å) enhances thermal resilience compared to van der Waals-dominated structures.

- Computational Validation : Use DFT (e.g., B3LYP/6-311G**) to calculate interaction energies. For example, C–H⋯π interactions contribute ~2–5 kcal/mol stabilization, while π-π stacking contributes ~8–12 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.